molecular formula C9H7F3O4 B14038981 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B14038981
M. Wt: 236.14 g/mol
InChI Key: VEMDBEOESJBEHK-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid (CAS 2734776-45-3) is a high-purity, fluorinated aromatic carboxylic acid that serves as a sophisticated synthetic intermediate in advanced research and development. Its molecular formula is C 9 H 7 F 3 O 4 , with a molecular weight of 236.14 g/mol . The compound's structure features a benzoic acid core strategically substituted with three fluorine atoms and a methoxymethoxy (MOM) protecting group, which is highly valuable in multi-step synthetic routes. The MOM group can be selectively installed and removed under specific conditions, allowing chemists to protect the reactive phenolic hydroxyl group during other transformation steps, a common strategy in the synthesis of complex molecules . This reagent is primarily used as a key building block in organic synthesis and medicinal chemistry. Fluorinated benzoic acid derivatives are crucial in the development of active pharmaceutical ingredients (APIs) and agrochemicals, as the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability . As a multi-functionalized intermediate, it can undergo various reactions typical of benzoic acids, such as amide coupling to create novel compounds, while its fluorine atoms offer potential sites for further selective functionalization. Researchers utilize this compound in the exploration of new chemical space, particularly in the synthesis of potential bioisosteres or more complex fluorinated scaffolds that are essential in modern drug discovery programs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

2,4,6-trifluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H7F3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2H,3H2,1H3,(H,13,14)

InChI Key

VEMDBEOESJBEHK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C(=C1F)C(=O)O)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2,4,6-Trifluorobenzoic Acid Core

A common precursor is 2,4,6-trifluorobenzoic acid, which can be synthesized from 2,4,6-trifluorobenzonitrile via hydrolysis under acidic conditions. One documented method involves:

  • Charging aqueous sulfuric acid (70%) into a reactor and heating to 140°C.
  • Adding 2,4,6-trifluorobenzonitrile slowly over 3-4 hours.
  • Stirring the mixture for an additional 2 hours at 140°C.
  • Cooling, filtering, washing, and recrystallizing the product from ethyl acetate and hexane.
  • Drying under vacuum at 70°C to yield 2,4,6-trifluorobenzoic acid with 95% yield and 99% purity.
Step Reagents/Conditions Time Yield Purity
Hydrolysis 2,4,6-Trifluorobenzonitrile, 70% H2SO4, 140°C 5-6 hours total 95% 99%

This method avoids side products such as 2,6-difluorobenzoic acid, which were undetectable (<0.05%).

Installation of the Methoxymethoxy (MOM) Protecting Group

The methoxymethoxy group is introduced to protect the phenolic hydroxyl group at position 3. The typical approach is:

  • Starting from methyl 2-(methoxymethoxy)benzoate, prepared by reacting methyl salicylate with chloromethyl methyl ether in the presence of sodium hydride in tetrahydrofuran (THF) at 0°C to room temperature over 16 hours.
  • The reaction mixture is then quenched, extracted, and purified to obtain the methyl 2-(methoxymethoxy)benzoate intermediate.
  • Hydrolysis of this methyl ester to the corresponding acid is carried out by stirring with aqueous lithium hydroxide (2 M) in ethanol at room temperature for 24 hours.
  • Acidification with hydrochloric acid and extraction yields 2-(methoxymethoxy)benzoic acid in approximately 70% yield as a white solid.
Step Reagents/Conditions Time Yield
MOM protection Methyl salicylate, NaH, chloromethyl methyl ether, THF, 0°C to RT 16 hours -
Ester hydrolysis LiOH (2 M), EtOH, RT 24 hours 70%

Fluorination Strategies for Introducing 2,4,6-Trifluoro Substitution

While direct fluorination of the methoxymethoxy-substituted benzoic acid is challenging due to the sensitivity of the protecting group, fluorinated precursors such as 2,4,6-trifluorobenzoic acid or trifluorobenzonitrile are preferred starting points.

An alternative approach involves nucleophilic aromatic substitution reactions on polyfluorinated aromatic precursors, where selective substitution of fluorine atoms with methoxymethoxy groups can be achieved under controlled basic conditions.

Summary of a Representative Synthetic Route

Stage Starting Material Key Reagents/Conditions Product Yield (%) Notes
1. Hydrolysis 2,4,6-Trifluorobenzonitrile 70% H2SO4, 140°C, 5-6 h 2,4,6-Trifluorobenzoic acid 95 High purity, minimal side products
2. MOM Protection Methyl salicylate NaH, chloromethyl methyl ether, THF, 0°C to RT, 16 h Methyl 2-(methoxymethoxy)benzoate - MOM protection of hydroxyl group
3. Ester Hydrolysis Methyl 2-(methoxymethoxy)benzoate LiOH (2 M), EtOH, RT, 24 h 2-(Methoxymethoxy)benzoic acid 70 Conversion to acid
4. Fluorination* Protected benzoic acid or precursor Nucleophilic aromatic substitution or fluorination This compound Variable Requires careful control to preserve MOM group

*Note: Direct fluorination of the MOM-protected acid is less documented; fluorinated precursors are preferred.

Analytical and Research Findings

  • The hydrolysis of nitriles to trifluorobenzoic acids under strong acidic conditions is efficient and scalable with yields above 90% and high purity.
  • The MOM protection step using chloromethyl methyl ether and sodium hydride is a well-established method producing stable intermediates suitable for further transformations.
  • Hydrolysis of methyl esters with aqueous lithium hydroxide in ethanol proceeds smoothly at room temperature, avoiding harsh conditions that might cleave the MOM group.
  • Fluorination strategies favor starting from trifluorinated aromatic cores rather than late-stage fluorination to avoid deprotection or side reactions.
  • Environmental and safety improvements have been made by replacing toxic methylation agents like dimethyl sulfate with milder reagents and bases such as calcium hydroxide and sodium hydroxide mixtures in related fluorinated aromatic acid syntheses, enhancing economic and ecological aspects.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of trifluoroquinones.

    Reduction: Formation of trifluorohydroquinones.

    Esterification: Formation of methyl or ethyl esters.

    Amidation: Formation of amides with different amine groups.

Scientific Research Applications

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2,4,6-Trifluoro-3-(methoxymethoxy)BA* 2,4,6-F; 3-OCH₂OCH₃; COOH C₉H₇F₃O₄ 260.15 High electronegativity; steric hindrance at 3-position; moderate solubility
4-Bromo-3-(methoxymethoxy)BA () 4-Br; 3-OCH₂OCH₃; COOH C₉H₉BrO₄ 285.07 HOMO-LUMO gap: 4.46 eV; Br⋯O/π–π interactions in crystal structure
2,4,5-Trifluoro-3-methoxy BA () 2,4,5-F; 3-OCH₃; COOH C₈H₅F₃O₃ 230.12 Purity: 98.3%; synthesized via fluorination/decarboxylation (68.3% yield)
Gallic acid () 3,4,5-OH; COOH C₇H₆O₅ 170.12 Strong antioxidant (3 hydroxyl groups); esterification reduces activity

*BA = Benzoic acid; *Inferred properties based on analogs.

Key Observations:

Electron-Withdrawing Effects: The trifluoro substitution in 2,4,6-Trifluoro-3-(methoxymethoxy)BA increases electrophilicity compared to non-fluorinated analogs like gallic acid.

Crystal Packing : Analogous brominated derivatives (e.g., 4-bromo-3-(methoxymethoxy)BA) exhibit 2D architectures stabilized by C–H⋯O hydrogen bonds and π–π interactions, suggesting similar packing behavior in the trifluoro compound ().

Computational and Spectroscopic Insights

  • Vibrational Analysis : For 4-bromo-3-(methoxymethoxy)BA, DFT calculations at the B3LYP/6-311++G(d,p) level confirm strong agreement between experimental and computed IR spectra, with key C=O and C–O stretches observed near 1700 cm⁻¹ and 1250 cm⁻¹, respectively ().
  • Reactivity Descriptors : The HOMO-LUMO gap (4.46 eV) in brominated analogs indicates moderate electronic stability, while Fukui function analysis highlights the carboxyl group as the primary site for electrophilic attacks ().

Biological Activity

2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and methoxymethoxy groups enhances its chemical properties, making it a candidate for various medicinal applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C9H9F3O4C_9H_9F_3O_4, with a molecular weight of approximately 250.16 g/mol. The unique structure contributes to its lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance binding affinity to enzymes and receptors, potentially modulating their activity. Notably, studies suggest that the compound may act as an inhibitor of bacterial cell division by targeting proteins such as FtsZ, similar to other fluorinated compounds.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of trifluoromethylbenzoic acids have shown low minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The incorporation of trifluoromethyl groups often enhances this activity due to increased lipophilicity and interaction with bacterial membranes .

Anti-inflammatory and Anticancer Activities

This compound has been explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting cytokine production in immune cells. Additionally, preliminary studies suggest potential anticancer activities through the inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes key characteristics and activities:

Compound NameStructure FeaturesBiological ActivityMIC (µg/ml)
2,4-Difluoro-3-(methoxymethoxy)benzoic acidTwo fluorine atomsInhibits FtsZ proteinNot specified
2,4,6-Trihydroxybenzoic AcidHydroxy groupsInhibits CDK activityNot specified
2,4-Dichloro-3-methoxybenzoic acidChlorine substituentsAntibacterial against S. aureus3.12

Inhibition of FtsZ Protein

A study conducted using molecular docking techniques revealed that this compound effectively binds to the active site of the FtsZ protein. This interaction disrupts bacterial cell division processes. The conformational analysis showed that the presence of fluorine enhances the compound's ability to adopt necessary conformations for effective binding .

Cytokine Modulation in Inflammatory Models

In vitro studies have demonstrated that this compound can modulate cytokine levels in macrophages derived from rheumatoid arthritis patients. It significantly reduced pro-inflammatory cytokines (TNF-α and IL-6) while leaving anti-inflammatory markers relatively unchanged .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential fluorination and methoxymethoxy protection. A general procedure (adapted from triazine-based benzoic acid derivatives) includes coupling reactions under controlled temperatures (e.g., 45°C) with catalysts like Pd complexes, followed by acid hydrolysis to deprotect functional groups . Purification via column chromatography (hexane/EtOH systems) or recrystallization ensures >95% purity. Monitor reaction progress using TLC (Rf ≈ 0.59–0.62 in hexane/EtOH) and confirm purity via HPLC or <sup>19</sup>F NMR .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to confirm fluorine substitution patterns and methoxymethoxy group integrity .
  • Vibrational Analysis : FT-IR or Raman spectroscopy to identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the carboxylic acid) .
  • Mass Spectrometry : High-resolution LC-MS (e.g., Creative Proteomics’ platform) for molecular weight validation and impurity profiling .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter electrophilicity. Computational studies (e.g., PCM model at B3LYP/6-311++G(d,p)) show that polar aprotic solvents (e.g., DMSO) enhance electrophilic character at the trifluoromethyl groups by stabilizing transition states. Experimental validation via kinetic studies in DMSO vs. THF can quantify rate differences .

Q. What computational strategies predict the compound’s nonlinear optical (NLO) properties?

  • Methodological Answer : Density functional theory (DFT) calculations of hyperpolarizability (β) and dipole moment (μ) using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare with experimental data from hyper-Rayleigh scattering. The methoxymethoxy group enhances π-electron delocalization, increasing β values by ~15% compared to unsubstituted analogs .

Q. How can researchers resolve discrepancies between experimental and computational vibrational frequencies?

  • Methodological Answer : Discrepancies often arise from anharmonicity or solvent interactions. Apply scaling factors (0.96–0.98) to computed harmonic frequencies (DFT) and compare with experimental FT-IR. For solvent-sensitive modes (e.g., O-H stretching), use the integral equation formalism polarizable continuum model (IEF-PCM) to simulate solvation effects .

Data Contradiction & Validation

Q. When experimental ionization energy conflicts with DFT predictions, how should researchers troubleshoot?

  • Methodological Answer :

Verify basis set adequacy: Upgrade to def2-TZVP for better electron correlation.

Check solvent correction: Include explicit solvent molecules in the DFT model if the PCM approximation underperforms.

Validate via photoelectron spectroscopy (PES) for experimental ionization energy. For the title compound, discrepancies >0.5 eV suggest incomplete conformational sampling in simulations .

Q. How to address inconsistent biological activity results in ester derivatives of this compound?

  • Methodological Answer :

  • Structural Confirmation : Re-validate esterification sites via X-ray crystallography or NOESY NMR.
  • Bioassay Conditions : Standardize cell lines (e.g., HepG2 for antitumor assays) and solvent controls (DMSO concentration ≤0.1%).
  • Metabolic Stability : Use LC-MS to track hydrolysis back to the parent acid in cell media, which may reduce efficacy .

Handling & Stability

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer : Store at 2–8°C under inert gas (Ar/N2) to avoid hydrolysis of the methoxymethoxy group. Monitor stability via periodic <sup>19</sup>F NMR; degradation manifests as new peaks near δ -120 ppm (free fluoride ions) .

Applications in Drug Discovery

Q. How can this compound serve as a fluorinated building block for kinase inhibitors?

  • Methodological Answer : The trifluoro and methoxymethoxy groups enhance membrane permeability and target binding. Use Suzuki-Miyaura coupling to attach heterocyclic pharmacophores (e.g., pyridine) at the 3-position. Validate binding via fluorescence polarization assays with labeled ATP-binding pockets .

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